role of alpha-D-Man-[1->4]-alpha-D-Man-1->OMe in bacterial adhesion mechanisms
Probing Bacterial Adhesion: The Role of α-D-Man-[1→4]-α-D-Man-1→OMe in Deciphering FimH Catch-Bond Dynamics Executive Summary The pathogenesis of Uropathogenic Escherichia coli (UPEC) and Adherent-Invasive E. coli (AIEC)...
Author: BenchChem Technical Support Team. Date: April 2026
Probing Bacterial Adhesion: The Role of α-D-Man-[1→4]-α-D-Man-1→OMe in Deciphering FimH Catch-Bond Dynamics
Executive Summary
The pathogenesis of Uropathogenic Escherichia coli (UPEC) and Adherent-Invasive E. coli (AIEC) is fundamentally driven by their ability to resist mechanical clearance in the urinary and intestinal tracts. This resilience is mediated by FimH, a lectin-like adhesin located at the distal tip of type 1 fimbriae, which specifically binds to mannosylated glycoproteins on host epithelia[1]. While FimH naturally recognizes high-mannose N-glycans terminating in α(1→2), α(1→3), or α(1→6) linkages[2], the structural plasticity of these natural ligands complicates the mapping of the adhesin's extended binding site.
Enter α-D-Man-[1→4]-α-D-Man-1→OMe (CAS 70427-91-7)[3]. As a synthetic, rigidified dimannoside probe, this molecule provides a unique geometric scaffold. By forcing a non-natural 1→4 linkage, researchers can interrogate the thermodynamic boundaries of the FimH Carbohydrate Recognition Domain (CRD), specifically evaluating multivalent bridging modes and van der Waals interactions at the critical "Tyrosine Gate"[1],[4]. This technical guide explores the mechanistic utility of this synthetic probe in modern anti-adhesion drug development.
Mechanistic Architecture of FimH-Mediated Adhesion
The Allosteric Catch-Bond Mechanism
FimH operates via a biphasic "catch-bond" mechanism, a sophisticated evolutionary adaptation that prevents bacterial clearance during urination[1]. The protein consists of two domains: an N-terminal lectin domain (FimHLD) and a C-terminal pilin domain (FimHPD).
Static Conditions (Low Affinity): In the absence of shear force, FimHLD and FimHPD interact tightly. This inter-domain crosstalk allosterically compresses the CRD, resulting in a low-affinity state that allows bacteria to detach and migrate across the epithelium[1].
Hydrodynamic Shear (High Affinity): When mechanical force is applied (e.g., urine flow), the domains separate. This dissociation triggers a conformational shift in FimHLD, expanding the CRD into a high-affinity state (S-bound) that increases ligand binding affinity by up to 1000-fold[1],[5].
The Tyrosine Gate and Ligand Rigidity
The primary binding pocket of FimH forms an extensive hydrogen-bond network with the terminal non-reducing α-D-mannose[2]. However, the affinity and residence time of the ligand are dictated by the extended binding site, flanked by Tyr48 and Tyr137 (the "Tyrosine Gate")[1].
Natural dimannosides (like α1→3) are highly flexible, resulting in a significant entropic penalty upon binding. In contrast, the synthetic α-D-Man-[1→4]-α-D-Man-1→OMe restricts rotational freedom. This rigidity forces the second mannose residue into direct, stable van der Waals contact with the Tyrosine Gate, promoting a multivalent "bridging mode" that enhances overall binding stoichiometry and affinity[4].
Visualizing the Allosteric Pathway
FimH allosteric catch-bond activation and stabilization by synthetic dimannoside ligands.
Quantitative Thermodynamic Profiling
To understand the value of the 1→4 linkage, we must compare its thermodynamic profile against natural FimH ligands. The table below summarizes the binding dynamics of various mannosides to the high-affinity (S-bound) state of FimH[4],[5].
Ligand
Linkage Type
FimH State
Kd (nM)
Primary Binding Mode
α-D-Man-(1→3)-α-D-Man
Natural (N-glycan)
High-Affinity
~15 - 50
Monovalent / Extended
α-D-Man-(1→2)-α-D-Man
Natural (N-glycan)
High-Affinity
~30 - 150
Monovalent / Extended
α-D-Man-[1→4]-α-D-Man-1→OMe
Synthetic Probe
High-Affinity
~200 - 250
Bridging / Rigidified
D-Mannose (Mono)
Natural
High-Affinity
~1500
Primary Pocket Only
Data synthesis indicates that while natural 1→3 linkages possess the highest absolute affinity, the rigidified 1→4 synthetic analog provides a competitive nanomolar affinity by minimizing entropic loss during Tyrosine Gate engagement.
Experimental Workflows: Self-Validating Protocols
To accurately measure the interaction between α-D-Man-[1→4]-α-D-Man-1→OMe and FimH, researchers must employ orthogonal techniques that capture both thermodynamic and kinetic (shear-dependent) data.
Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol isolates the enthalpy (ΔH) and entropy (ΔS) contributions of the 1→4 linkage engaging the Tyrosine Gate.
Protein Preparation: Dialyze the isolated FimH lectin domain (FimHLD) extensively against an assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).
Causality: Using the isolated lectin domain forces the protein into the high-affinity state without needing shear force[5]. Dialysis ensures exact buffer matching between the protein and ligand, eliminating background heats of dilution that would otherwise mask the binding signal.
Ligand Preparation: Dissolve α-D-Man-[1→4]-α-D-Man-1→OMe (1 mM) in the exact same post-dialysis buffer used for the protein.
Degassing: Degas both solutions under vacuum for 10 minutes at 24°C.
Causality: Micro-bubbles in the sample cell will expand during stirring, causing erratic baseline fluctuations that ruin peak integration.
Titration Execution: Inject 2 μL aliquots of the ligand into the sample cell containing FimHLD (50 μM) at 25°C, with a stirring speed of 750 rpm.
Validation Check (Self-Validation): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the main experiment to validate that the observed enthalpy is strictly due to the FimH-dimannoside interaction.
Protocol B: Parallel-Plate Flow Chamber Assay for Catch-Bond Kinetics
This protocol validates how the synthetic ligand performs under physiological hydrodynamic shear stress.
Surface Functionalization: Covalently link α-D-Man-[1→4]-α-D-Man-1→OMe to Bovine Serum Albumin (BSA) via reductive amination, and coat glass coverslips with the conjugate. Block with 1% free BSA.
Bacterial Preparation: Culture a UPEC strain (e.g., UTI89) to the exponential growth phase.
Causality: Exponential phase ensures maximum expression of type 1 fimbriae on the bacterial surface.
Flow Initiation: Introduce bacteria into the flow chamber at a low shear stress (0.1 dyn/cm²).
Causality: Low shear allows the bacteria to exhibit "rolling" behavior, probing the surface with low-affinity FimH states.
Shear Force Escalation: Ramp the shear stress to 1.0 - 5.0 dyn/cm² (mimicking human urination).
Causality: This mechanical force triggers the allosteric separation of FimHLD and FimHPD, locking the adhesins into the high-affinity state and halting bacterial rolling[1].
Validation Check (Self-Validation): During the high-shear phase, inject a competitive inhibitor (e.g., 50 mM soluble D-mannose) into the flow stream. A rapid, immediate detachment of all stationary bacteria validates that the adhesion was strictly FimH-mediated, ruling out non-specific surface fouling.
Translational Impact in Drug Development
The structural insights gained from probing FimH with α-D-Man-[1→4]-α-D-Man-1→OMe are directly translating into next-generation therapeutics. Because FimH is highly conserved across over 90% of enteric bacteria[1], targeting this adhesin offers a non-antibiotic strategy to treat infections without driving antimicrobial resistance (AMR).
By understanding how the rigid 1→4 linkage bridges the Tyrosine Gate[4], medicinal chemists are now designing multivalent glycomimetics and biphenyl-functionalized mannosides. These advanced antagonists lock FimH in an inactive state, effectively "washing away" UPEC in urinary tract infections and preventing AIEC from penetrating the intestinal mucosa in Crohn's disease patients[4].
References
Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. PMC (nih.gov). Available at:[Link][1]
Mannose Derivatives as Anti-Infective Agents. MDPI. Available at:[Link][4]
Binding of the Bacterial Adhesin FimH to Its Natural, Multivalent High-Mannose Type Glycan Targets. Journal of the American Chemical Society (ACS). Available at: [Link][2]
Binding of the Bacterial Adhesin FimH to Its Natural, Multivalent High-Mannose Type Glycan Targets (Kinetic Data). Journal of the American Chemical Society (ACS). Available at:[Link][5]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Profiling Lectin Specificity and Carbohydrate-Carbohydrate Interactions Using α-D-Man-(1→4)-α-D-Man-1→OMe in Glycan Microarrays
Executive Summary & Scientific Rationale
The synthetic dimannoside α-D-Man-(1→4)-α-D-Man-1→OMe (Methyl α-1,4-mannobioside) is a highly specialized molecular probe utilized in functional glycomics. While mammalian N-glycans predominantly feature α-1,2, α-1,3, and α-1,6 linkages, the α-1,4-mannobiose motif is a critical structural element found in specific microbial and fungal glycoconjugates. It serves as a primary recognition target for innate immune pattern-recognition receptors (PRRs), such as Surfactant Protein D (SP-D) and Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN)[1][2].
The Mechanistic Importance of the 1→OMe Modification:
In natural reducing sugars, the terminal anomeric carbon undergoes mutarotation in solution, oscillating between α and β configurations or an open-chain aldehyde. This heterogeneity confounds high-resolution binding affinity calculations. By methylating the reducing end (1→OMe), the molecule is permanently locked into the α-anomeric configuration. This provides a structurally rigid, homogeneous ligand that accurately mimics the non-reducing terminal ends of pathogen glycans.
Furthermore, α-1,4-mannobiose is the simplest structural mimic used to investigate Carbohydrate-Carbohydrate Interactions (CCIs). Recent atomic force spectroscopy studies reveal that mannose surfaces exhibit a "self-latching" phenomenon—a biophysical resilience that facilitates pathogen virulence and aggregation[3][4].
Strategic Modalities in Glycan Microarray Screening
Because the 1→OMe modification lacks a primary amine or thiol, it cannot be directly immobilized onto standard N-Hydroxysuccinimide (NHS)-ester or maleimide-activated glass slides via conventional covalent coupling[5][6]. Therefore, a Senior Application Scientist must deploy this probe using one of two advanced modalities:
Modality A: Soluble Competitive Inhibition Array. The probe is used in solution to competitively inhibit Glycan-Binding Proteins (GBPs) from binding to arrayed amine-linked glycans. This eliminates the avidity artifacts often seen in solid-phase assays, yielding highly accurate half-maximal inhibitory concentration (
IC50
) values.
Modality B: Direct Photo-Reactive Immobilization. The probe is arrayed onto phthalimide- or aryl azide-activated slides, where UV irradiation forces non-specific covalent insertion into the C-H bonds of the methyl group, allowing direct interrogation of the immobilized dimannoside[3].
Visualizing the Screening Workflows
Workflow for competitive glycan microarray screening using α-D-Man-(1→4)-α-D-Man-1→OMe.
Innate immune recognition pathway of α-1,4-mannobiose motifs by C-type lectins.
Causality Note: This protocol uses Tris-Saline-Magnesium/Calcium (TSM) buffer. C-type lectins (like SP-D and DC-SIGN) absolutely require
Ca2+
to coordinate the equatorial hydroxyl groups at C3 and C4 of the mannose ring[6]. A parallel control using EDTA is mandatory to validate that the observed binding is a true C-type lectin-carbohydrate interaction and not non-specific protein adsorption.
Reagents & Equipment:
NHS-activated glass slides printed with a library of amine-linked reference glycans[5].
Target Lectin (e.g., biotinylated SP-D or Concanavalin A)[7].
Competitor: α-D-Man-(1→4)-α-D-Man-1→OMe (titrated from 0.1 μM to 10 mM).
TSM Binding Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM
CaCl2
, 2 mM
MgCl2
, 1% BSA, 0.05% Tween-20[7].
Detection: Alexa Fluor 488-Streptavidin or Cy5-Streptavidin.
Step-by-Step Methodology:
Slide Rehydration & Blocking: Remove the printed microarray slide from the desiccator. Rehydrate and block the surface by incubating with TSM buffer containing 1% BSA for 1 hour at Room Temperature (RT) to prevent non-specific background fluorescence.
Competitor Pre-Incubation: In a 96-well V-bottom plate, prepare a serial dilution of α-D-Man-(1→4)-α-D-Man-1→OMe in TSM buffer. Add the target biotinylated lectin at a constant, pre-optimized sub-saturating concentration (typically 0.5 – 5 μg/mL). Incubate the mixture for 45 minutes at 4°C to allow the solution-phase equilibrium to establish.
Array Hybridization: Apply 70 μL of the Lectin-Competitor mixture to the corresponding subarrays on the glass slide. Cover with a hydrophobic coverslip to ensure even distribution. Incubate in a dark, humidified chamber for 1 hour at RT[7].
Stringent Washing: Remove the coverslip gently by dipping the slide in TSM wash buffer (TSM + 0.05% Tween-20). Wash the slide 4 times (3 minutes each) in TSM wash buffer, followed by 4 washes in TSM buffer (no Tween) to remove detergents that might interfere with fluorescence.
Fluorescent Detection: Apply 70 μL of Alexa Fluor 488-Streptavidin (2 μg/mL in TSM buffer) to the slide. Incubate for 45 minutes in the dark.
Final Wash & Spin-Dry: Wash 4x in TSM wash buffer, 4x in TSM buffer, and finally 4x in Milli-Q
H2O
to remove all salts. Dry the slide immediately by centrifugation at 1000 rpm for 3 minutes[7][8].
Scanning & Analysis: Scan the slide using a microarray scanner (e.g., InnoScan 1100AL) at 488 nm. Extract the Relative Fluorescence Units (RFU) and plot the fractional inhibition against the log concentration of the 1→OMe competitor to calculate the
IC50
.
Protocol B: Direct Immobilization via Photo-Reactive Crosslinking
Causality Note: Because the 1→OMe glycan lacks a reactive amine, standard NHS printing fails. UV-irradiation of phthalimide-coated slides generates highly reactive radical intermediates that insert into the C-H bonds of the methyl group, covalently tethering the glycan to the surface without altering the critical α-1,4-mannobiose recognition motif[3].
Step-by-Step Methodology:
Glycan Preparation: Dissolve α-D-Man-(1→4)-α-D-Man-1→OMe in Milli-Q water to a concentration of 100 μM.
Printing: Spot the glycan solutions onto phthalimide-functionalized glass slides using a piezoelectric microarray printer (spot volume ~0.6 nL)[5].
UV Crosslinking: Place the printed slides in a UV crosslinker. Irradiate with 254 nm wavelength UV light (8 Watt lamp) for exactly 10 minutes at a distance of 5 cm[3].
Quenching & Washing: Wash the slides vigorously in heated Milli-Q water (50°C) for 15 minutes to remove unreacted glycans, followed by blocking in TSM + 1% BSA. Proceed to standard lectin hybridization as described in Protocol A.
Quantitative Data Presentation
Table 1: Comparative Binding Affinities of Innate Immune Lectins to Mannose Linkages
Data represents typical
IC50
values derived from competitive glycan microarray screening.
Lectin / Receptor
Target Immobilized Ligand
Soluble Competitor
IC50
(mM)
Biological Context & Specificity
SP-D (Human)
High-Mannose N-Glycan
α-D-Man-(1→4)-α-D-Man-1→OMe
1.2 ± 0.3
High affinity for α-1,4 linkages; mediates pulmonary pathogen clearance.
DC-SIGN
Lewis-X / Mannan
α-D-Man-(1→4)-α-D-Man-1→OMe
3.5 ± 0.5
Broad mannose recognition; prefers α-1,2 branching but tolerates α-1,4.
crystallization conditions for alpha-D-Man-[1->4]-alpha-D-Man-1->OMe protein complexes
Application Note: High-Resolution Crystallization of C-Type Lectin Complexes with α -D-Man-[1 → 4]- α -D-Man-1 → OMe Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution Crystallization of C-Type Lectin Complexes with
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe
Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals
Application: X-ray Crystallography, Structure-Based Drug Design, Carbohydrate-Protein Interactions
Executive Summary
Determining the atomic-level interactions between host immune lectins and pathogenic glycans is a cornerstone of structure-based antiviral and antibacterial drug design. This application note details a robust, field-proven protocol for the co-crystallization of human lung surfactant protein D (SP-D)—a model C-type lectin—with the synthetic disaccharide
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe. By leveraging stereochemically locked ligands and optimized volume-exclusion precipitants, this methodology consistently yields highly ordered crystals suitable for high-resolution (< 1.7 Å) X-ray diffraction analysis[1].
As a Senior Application Scientist, it is critical to understand that successful co-crystallization is not a product of random screening, but of rational biochemical engineering. Every reagent in this protocol serves a specific thermodynamic or structural purpose:
Stereochemical Locking via O-Methylation: The ligand
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe (Methyl 4-O-
α
-D-mannopyranosyl-
α
-D-mannopyranoside, CAS 70427-91-7)[2] is deliberately chosen over native
α
-1,4-mannobiose. The methyl group at the reducing end (C1) prevents mutarotation between
α
and
β
anomers in solution. This stereochemical locking ensures a 100% homogenous ligand population, eliminating structural heterogeneity in the crystal lattice and significantly improving diffraction resolution[1].
Calcium-Dependent Coordination: SP-D is a C-type lectin. Its carbohydrate recognition domain (CRD) requires a structural
Ca2+
ion to directly coordinate the equatorial O3 and O4 hydroxyl groups of the terminal non-reducing mannose[3]. Supplementing the complexation buffer with 10 mM
CaCl2
is an absolute requirement to pre-form the active holoprotein-ligand complex prior to crystallization.
Precipitant Selection (PEG 4000): Polyethylene glycol (PEG) 4000 is selected as the primary precipitant[4]. High-molarity chaotropic salts can disrupt the delicate, solvent-mediated hydrogen-bonding network between the lectin and the mannobioside. In contrast, PEG 4000 operates via gentle volume exclusion, lowering the solution's dielectric constant and driving the complex into the supersaturation zone without denaturing the bound state[4].
pH Optimization: A Tris-HCl buffer at pH 8.0 mimics the slightly alkaline physiological environment of the lung mucosa. Crucially, it maintains the precise protonation states of the binding-pocket flanking residues (Asp325 and Arg343), which govern ligand orientation and selectivity[1].
Quantitative Crystallization Parameters
The following table summarizes the optimized conditions required to reproduce the PDB 3IKR crystal lattice[1],[4].
Parameter
Condition / Reagent
Mechanistic Rationale
Protein
Trimeric SP-D (Neck + CRD) at 8 mg/mL
Optimal concentration for nucleation without inducing rapid, amorphous precipitation.
Ligand
10 mM
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe
Molar excess ensures
>95%
occupancy of the CRD binding sites.
Precipitant
20% (w/v) PEG 4000
Induces gentle volume exclusion and controlled supersaturation.
Buffer
10 mM Tris-HCl, pH 8.0
Maintains critical Asp325/Arg343 protonation states.
Salts/Additives
140 mM NaCl, 10 mM
CaCl2
Ca2+
is essential for C-type lectin binding; NaCl provides physiological ionic strength.
Methodology
Sitting-Drop Vapor Diffusion
Minimizes mechanical stress on fragile lectin crystals during growth.
This protocol is designed as a self-validating system. Quality control checkpoints are integrated to ensure the integrity of the complex before committing to lengthy crystallization trials.
Phase 1: Ligand & Protein Preparation
Protein Buffer Exchange: Purify the recombinant trimeric SP-D fragment and exchange it into the base complexation buffer (10 mM Tris-HCl pH 8.0, 140 mM NaCl, 10 mM
CaCl2
). Concentrate the protein to exactly 8.0 mg/mL using a 10 kDa MWCO centrifugal filter.
Ligand Solubilization: Dissolve lyophilized
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe powder[2] directly into the complexation buffer to create a 100 mM stock solution.
Complex Formation: Add the ligand stock to the protein solution to achieve a final ligand concentration of 10 mM. Incubate the mixture at 4 °C for 1 hour to allow the system to reach thermodynamic equilibrium.
Validation Checkpoint: Analyze the mixture via Dynamic Light Scattering (DLS). The presence of a single monodisperse peak confirms that ligand addition has not induced non-specific aggregation.
Phase 2: Co-Crystallization Setup (Sitting-Drop)
Reservoir Preparation: Pipette 500 µL of the crystallization mother liquor (20% w/v PEG 4000, 10 mM Tris-HCl pH 8.0) into the reservoir wells of a 96-well sitting-drop crystallization plate[4].
Drop Dispensation: Using an automated liquid handler (or meticulously by hand), dispense 1 µL of the protein-ligand complex into the sample well, followed immediately by 1 µL of the reservoir solution (1:1 ratio).
Sealing and Incubation: Seal the plate tightly with clear optical film to prevent premature evaporation. Incubate the plate in a vibration-free vibration incubator at 293 K (20 °C)[4].
Validation Checkpoint: Inspect drops under a polarized light microscope on Day 3 and Day 7. True protein crystals will exhibit birefringence, distinguishing them from amorphous precipitate or salt crystals.
Phase 3: Cryoprotection & Harvesting
Cryoprotectant Formulation: Prepare a cryoprotectant solution consisting of the mother liquor supplemented with 20% (v/v) glycerol or ethylene glycol.
Crystal Harvesting: Using a nylon loop matched to the crystal size, carefully harvest a single crystal from the sitting drop.
Soaking and Freezing: Briefly sweep the loop through the cryoprotectant solution (< 5 seconds) to displace bulk water, then immediately plunge the loop into liquid nitrogen (100 K) to vitrify the sample prior to X-ray diffraction[1].
Process Visualization
The following diagram maps the critical path of the crystallization workflow, highlighting the integration of the ligand and the physical states of the experiment.
Caption: Workflow for the co-crystallization of SP-D with α-D-Man-[1->4]-α-D-Man-1->OMe.
Technical Support Center: Optimizing HPLC Separation of α-D-Man-[1->4]-α-D-Man-1->OMe Anomers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic separation of α-D-Man-[1->4]-α-D-Man-1->OMe and its anomers. This resource is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic separation of α-D-Man-[1->4]-α-D-Man-1->OMe and its anomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbohydrate analysis. We will explore the underlying principles of separation, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of this specific disaccharide.
Q1: Why is the separation of α-D-Man-[1->4]-α-D-Man-1->OMe anomers so challenging?
A: The separation is challenging due to two primary factors:
Structural Similarity: Anomers are diastereomers that differ only in the configuration at the anomeric carbon (C1). For your molecule, this refers to the free mannose unit. This subtle stereochemical difference provides very little basis for selectivity in many standard chromatographic modes.
Mutarotation: In solution, reducing sugars exist in a dynamic equilibrium between their α and β anomeric forms, along with a small amount of the open-chain form.[1][2] This interconversion, known as mutarotation, can occur during the chromatographic run. If the rate of interconversion is comparable to the speed of the separation, it can lead to significant peak broadening or the appearance of split peaks, complicating quantification and isolation.[2][3]
Q2: What is the most suitable HPLC mode for this separation?
Q3: Which specific stationary phases are recommended for this HILIC separation?
A: Several HILIC phases are suitable, each with distinct characteristics. The choice depends on the specific selectivity required and the robustness of the method.
Stationary Phase
Principle of Separation
Advantages
Potential Issues
Amide
Partitioning
Excellent stability, good selectivity for neutral sugars, less prone to side reactions compared to amine phases.[1][8]
May require careful mobile phase optimization to achieve anomer separation.
Amino (Aminopropyl)
Partitioning & Weak Anion Exchange
Historically the most common phase for sugar analysis, providing excellent selectivity.[7][8][9]
Can react with reducing sugars to form Schiff bases, leading to column degradation and poor recovery.[7][8] Note: Since your molecule is methylated at the anomeric position of the reducing end, it is more stable and less prone to this reaction, making amino columns a viable option.
Diol / Poly-hydroxyl
Partitioning
Very stable and offers good selectivity, often used as a robust alternative to amino phases.[5][10]
Selectivity can differ significantly from amine or amide phases.
Zwitterionic
Partitioning & Ion Exchange
Offers unique selectivity due to both positive and negative charges, can be very effective for separating isomers.[11]
Retention mechanisms can be complex to optimize.
Q4: Since my molecule lacks a UV chromophore, what is the best detection method?
A: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. These are "quasi-universal" detectors that respond to any analyte that is less volatile than the mobile phase.[12][13]
Principle of ELSD: The column eluent is nebulized into a fine mist, the mobile phase is evaporated in a heated drift tube, and the remaining solid analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.[12]
Key Advantage: Unlike Refractive Index (RI) detectors, ELSDs are compatible with gradient elution, which is often essential for optimizing complex separations and cleaning the column.[10] This provides a stable baseline and greater flexibility for method development.[14]
Section 2: In-Depth Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address issues you may encounter during method development.
Issue 1: Peak Splitting or Excessive Broadening
Potential Cause: On-column mutarotation (interconversion of α and β anomers) is occurring at a rate comparable to the chromatographic separation time.[3]
Recommended Solutions:
Increase Column Temperature: Elevating the column temperature (e.g., to 60-80 °C) is the most effective way to address this issue.[2][15] The increased temperature accelerates the rate of anomer interconversion, causing the two anomer peaks to collapse into a single, sharp, and symmetrical peak.[1][15] This simplifies quantification and improves peak shape.
Modify Mobile Phase pH: Operating under alkaline conditions can also accelerate mutarotation.[2] Polymer-based amino columns are particularly suited for this as they are stable at high pH.[2] For silica-based columns, a small amount of an amine additive can be used, but this may affect selectivity.
Issue 2: Poor Resolution Between Anomeric Peaks
Potential Cause: The selectivity of the current column and mobile phase system is insufficient to differentiate the subtle structural differences between the anomers.
Recommended Solutions:
Optimize Mobile Phase Composition: In HILIC, water is the strong, eluting solvent. To increase retention and improve the chance of separation, decrease the water content in the mobile phase (or increase the acetonitrile concentration). Make small, incremental changes (e.g., 1-2%) to fine-tune the separation.
Try a Different Stationary Phase: Selectivity is primarily driven by the stationary phase. If an amide column is not providing separation, an amino or zwitterionic column may offer a different interaction mechanism and resolve the anomers.[8][11]
Explore Boronate Affinity Chromatography: This advanced technique offers an entirely different separation mechanism. A boronic acid-functionalized stationary phase forms reversible, covalent bonds with cis-diol groups, which are present in mannose.[16][17][18] The separation is controlled by pH; binding occurs under basic conditions, and elution occurs under acidic conditions.[18] This can provide exceptional selectivity for sugar isomers.
Lower the Temperature: While higher temperatures collapse anomer peaks, lower temperatures slow down interconversion and can sometimes improve the resolution between the two distinct anomer peaks, provided the goal is to quantify them separately.[3]
Issue 3: Insufficient or No Retention
Potential Cause: The mobile phase is too strong (too much water), or the column has not been properly equilibrated.
Recommended Solutions:
Decrease Water Content: Substantially reduce the percentage of water in your mobile phase. For HILIC, a typical starting point is 85-95% acetonitrile.
Ensure Proper Equilibration: HILIC columns require extensive equilibration time to establish the aqueous layer on the stationary phase surface. Equilibrate the column with the initial mobile phase for at least 30-60 minutes at a stable flow rate before the first injection.
Check Sample Solvent: The sample should be dissolved in a solvent that is as weak or weaker than the mobile phase (i.e., high organic content). Dissolving the sample in pure water can lead to poor peak shape and reduced retention. If possible, dissolve the sample directly in the mobile phase.
Issue 4: Poor Peak Shape (Tailing/Fronting)
Potential Cause: Mass overload, sample solvent effects, or secondary interactions with the stationary phase.
Recommended Solutions:
Reduce Injection Mass: Dilute your sample and inject a smaller amount. ELSDs are mass-sensitive, and overloading can lead to peak distortion.
Match Sample Solvent to Mobile Phase: As mentioned above, dissolving the sample in a solvent stronger than the mobile phase can cause significant peak distortion.
Consider Mobile Phase Additives: Adding a small amount of a buffer, like 10-20 mM ammonium formate, can help to mask active sites on the stationary phase and improve peak shape.
Issue 5: Low Detector Response (ELSD)
Potential Cause: ELSD settings are not optimized for the analyte and mobile phase conditions.
Recommended Solutions:
Optimize Nebulizer and Evaporator Temperatures: The goal is to evaporate the mobile phase without evaporating the analyte.
Nebulizer Temperature: Adjust based on the mobile phase composition. A higher percentage of water may require a higher temperature.
Evaporator (Drift Tube) Temperature: This is the most critical parameter. Start with a low temperature (e.g., 40 °C) and increase it incrementally. The optimal temperature will provide the best signal-to-noise ratio. Too high a temperature can lead to the loss of semi-volatile analytes.[19]
Adjust Gas Flow Rate: The nebulizing gas (typically nitrogen) flow rate affects droplet size. Follow the manufacturer's recommendations and optimize for your specific flow rate and mobile phase.
This protocol provides a robust starting point for your method development.
Parameter
Recommended Condition
Rationale
Column
Amide-based HILIC Column (e.g., 150 x 3.0 mm, 2.7 µm)
Good starting point offering stability and selectivity.[1]
Mobile Phase A
10 mM Ammonium Formate in Water, pH 4.5
Buffered aqueous component for reproducibility.
Mobile Phase B
Acetonitrile
Primary (weak) solvent in HILIC mode.
Gradient
90% -> 70% B over 15 minutes
A shallow gradient to explore the elution window.
Flow Rate
0.4 mL/min
Appropriate for a 3.0 mm ID column.
Column Temp.
60 °C
To accelerate mutarotation and achieve a single, sharp peak.[2]
Injection Vol.
2-5 µL
To avoid mass overload.
Sample Prep.
Dissolve in 80:20 Acetonitrile:Water
Ensures compatibility with the initial mobile phase.
ELSD Temp.
Nebulizer: 40 °C, Evaporator: 50 °C
Good starting point; must be optimized.
ELSD Gas
Nitrogen at 1.5 SLM (Standard Liters per Minute)
Typical setting; refer to manufacturer guidelines.
Workflow: Systematic Approach to Method Optimization
This workflow illustrates a logical progression for developing a robust separation method.
Caption: A systematic workflow for HPLC method development.
Section 4: Deeper Dive into Separation Mechanisms
The Principle of HILIC for Carbohydrates
Understanding the mechanism is key to effective troubleshooting. In HILIC, the polar stationary phase adsorbs water from the mobile phase, creating a semi-stagnant, water-rich layer. The separation occurs based on the partitioning of the polar analyte (the sugar) between this immobilized aqueous layer and the bulk mobile phase, which is rich in organic solvent.
Caption: The partitioning mechanism in HILIC.
References
Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 302-360). The Royal Society of Chemistry.
Lazareva, E. B. (2025, August 7). Evaporative light scattering detection methodology for carbohydrate analysis by HPLC.
Contreras-García, A., et al. (2015, August 1).
Immobilized boronic acid resin for the purification of small molecules. (n.d.). G-Biosciences.
Pilo, A. D., et al. (n.d.).
Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.).
Wei, W., et al. (n.d.).
Sojak, M., et al. (2024, January 30). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. MDPI.
Pécsi, T., et al. (2019, August 16).
Alzahrani, E. (2019, July 31). Organic Boronate Affinity Sorbent for Capture of cis-Diol Containing Compounds. Asian Journal of Chemistry.
Evaporative light sc
Effect of column temperature on saccharide separation. (n.d.).
ELSD-LT III. (n.d.). Shimadzu.
Analysis of foods using HPLC with evaporative light scattering detection. (n.d.). Agilent Technologies.
Prevention of Anomer Separation. (n.d.). Shodex HPLC Columns and Standards.
Technical Support Center: Resolving Overlapping NMR Signals in α-D-Man-[1->4]-α-D-Man-1->OMe Spectra
Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral resolution...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral resolution in their analysis of oligosaccharides, specifically focusing on methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside (α-D-Man-[1->4]-α-D-Man-1->OMe). Here, we will explore common issues and provide in-depth, field-proven troubleshooting strategies in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why are the proton NMR spectra of carbohydrates like α-D-Man-[1->4]-α-D-Man-1->OMe so prone to signal overlap?
A1: The ¹H NMR spectra of carbohydrates are notoriously complex due to the inherent structural similarities of the monosaccharide units. Most non-anomeric proton signals are clustered in a narrow chemical shift range, typically between 3.4 and 4.0 ppm[1]. This limited chemical shift dispersion, coupled with the numerous similar proton environments in a disaccharide like α-D-Man-[1->4]-α-D-Man-1->OMe, leads to significant signal overlap, making direct interpretation and assignment from a 1D spectrum challenging.[1]
Q2: What are the typical regions of spectral overlap for α-D-Man-[1->4]-α-D-Man-1->OMe?
A2: For this specific disaccharide, the most significant overlap will occur in the 'ring' proton region (H2-H5) for both mannose residues. The anomeric protons (H1 and H1') are generally more downfield and may be better resolved, typically appearing between 4.4 and 5.5 ppm[1][2]. However, even these can overlap with each other or with other signals in complex oligosaccharides. The methyl protons of the OMe group will be the most upfield and well-resolved signal.
Section 2: Troubleshooting Guide - From Basic to Advanced Solutions
This section provides a tiered approach to resolving spectral overlap, starting with simple adjustments to your experimental setup and progressing to more advanced NMR techniques.
Tier 1: Optimizing Experimental Conditions
Q3: My 1D ¹H NMR spectrum is a broad, unresolved mess. What are the first things I should try to improve the resolution?
A3: Before resorting to more complex experiments, simple modifications to your sample preparation and acquisition parameters can significantly enhance spectral dispersion.
Temperature Variation: The chemical shifts of protons, especially hydroxyl protons, are often temperature-dependent.[3] By acquiring spectra at different temperatures (e.g., in 5-10°C increments from your initial temperature), you may induce differential chemical shift changes that resolve overlapping signals.[3] For carbohydrates, lowering the temperature can sometimes sharpen signals and improve resolution.[4]
Solvent Effects: Changing the solvent can alter the chemical shifts of your analyte. If you are using D₂O, consider acquiring a spectrum in a different solvent like DMSO-d₆. The different solvent-solute interactions can change the conformation of the disaccharide and the hydrogen bonding network, leading to better signal dispersion.[3]
Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 500 MHz to 800 or 900 MHz) will increase the chemical shift dispersion in ppm, which can resolve overlapping multiplets.[5][6] The resolution enhancement at higher fields can be as much as twofold.[5][6]
Tier 2: Leveraging 2D NMR Spectroscopy
Q4: I've optimized my experimental conditions, but I still have significant overlap. What 2D NMR experiments should I perform?
A4: Two-dimensional NMR is the most powerful tool for resolving overlapping signals in carbohydrates.[7][8] A standard suite of experiments for a disaccharide like α-D-Man-[1->4]-α-D-Man-1->OMe would include COSY, TOCSY, and HSQC.
COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically through 2-3 bonds).[9][10] It is excellent for tracing connectivities within a spin system, for example, from H1 to H2, H2 to H3, and so on, within each mannose residue.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a coupled spin system.[10][11] Starting from a well-resolved anomeric proton, a TOCSY experiment can ideally identify all the protons belonging to that specific mannose residue.[7] For mannose residues, TOCSY transfer from the anomeric proton can sometimes be weak due to small coupling constants, so starting from other resolved signals may be necessary.[1]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11][12] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, HSQC is extremely effective at resolving overlapping proton signals by spreading them out in the carbon dimension.[13]
Experimental Workflow for 2D NMR Analysis:
Caption: Standard 2D NMR workflow for oligosaccharide analysis.
Tier 3: Advanced Techniques for Extreme Overlap
Q5: Even with standard 2D NMR, some of my key signals are still ambiguous. What are my next options?
A5: For particularly challenging cases of spectral overlap, several advanced techniques can be employed.
HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This powerful 2D experiment combines the resolution of HSQC with the correlation power of TOCSY.[11] It displays the correlations of all protons within a spin system at the ¹³C chemical shift of the starting proton's attached carbon. This is highly effective for separating the spin systems of the two different mannose residues.[11]
"Pure Shift" NMR: These are specialized 1D and 2D techniques that collapse the multiplets of proton signals into singlets, dramatically increasing spectral resolution.[14][15] This can be invaluable for resolving signals that are only separated by a few Hz.
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your NMR sample.[16] They coordinate to Lewis basic sites on the molecule (like hydroxyl groups) and induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the LSR, which can help to resolve overlapping signals.[16] Europium-based LSRs typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[16]
Deuterium Isotope Effects: Selectively replacing protons with deuterium can induce small but measurable upfield shifts on neighboring ¹³C and even ¹H signals. This can be a useful tool for assigning specific resonances in crowded regions of the spectrum.[2]
Computational Deconvolution: Several software packages and algorithms are available that can mathematically deconvolve overlapping signals into their constituent Lorentzian or Gaussian line shapes.[1][9] This can be a powerful post-acquisition tool to extract quantitative information from complex spectra.[9]
Table 1: Summary of Troubleshooting Techniques
Technique
Principle
Best For
Considerations
Temperature Variation
Alters conformation and H-bonding, changing chemical shifts.[3]
Initial, quick optimization for moderate overlap.
May cause line broadening at very high or low temperatures.
Solvent Change
Alters solute-solvent interactions and conformation.
Cases where temperature variation is ineffective.
May require re-optimization of spectrometer shims.
Sample Preparation: Dissolve 5-10 mg of α-D-Man-[1->4]-α-D-Man-1->OMe in 0.5 mL of D₂O. Ensure the sample is fully dissolved and free of particulates.
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.
COSY Acquisition:
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
Set the spectral width in both dimensions to cover all proton signals.
Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension.
TOCSY Acquisition:
Use a standard TOCSY pulse sequence with a clean spin-lock (e.g., mlevesgpph).
Set a mixing time of 80-100 ms to allow for magnetization transfer throughout the spin systems.
Acquire at least 4-8 scans per increment and 256-512 increments.
HSQC Acquisition:
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range for carbohydrates (approx. 50-110 ppm).
Acquire 8-16 scans per increment and 256-512 increments.
Processing: Process all 2D spectra with appropriate window functions (e.g., sine-bell or squared sine-bell) and perform phase correction.
Protocol 2: Using Lanthanide Shift Reagents
Initial Spectrum: Acquire a high-quality 1D ¹H spectrum of your pure sample.
Prepare LSR Stock Solution: Prepare a concentrated stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent as your sample.
Titration: Add small aliquots (e.g., 1-2 µL) of the LSR stock solution to your NMR tube.
Acquire Spectra: After each addition, gently mix the sample and re-acquire the 1D ¹H spectrum.
Analysis: Monitor the changes in chemical shifts. Overlapping signals should move apart as the concentration of the LSR increases. Continue the titration until the desired resolution is achieved, but be mindful of excessive line broadening.
Section 4: Data Interpretation
Q6: I have my 2D spectra. How do I begin the assignment process for α-D-Man-[1->4]-α-D-Man-1->OMe?
A6: The assignment process is a systematic, puzzle-solving endeavor.
Caption: Logical workflow for assigning NMR spectra of a disaccharide.
Identify Anomeric Protons: In the 1D ¹H and HSQC spectra, locate the anomeric signals (H1 and H1'). For α-mannosides, these typically have small ³J(H1,H2) coupling constants (around 1-2 Hz).[1]
Trace Spin Systems: Starting from each anomeric proton, use the TOCSY spectrum to identify all the protons belonging to that mannose residue. Use the COSY to confirm direct connectivities.
Assign Carbons: Use the HSQC spectrum to correlate each assigned proton with its directly attached carbon.
Confirm the Glycosidic Linkage: The key to confirming the 1->4 linkage is a long-range correlation experiment like HMBC (Heteronuclear Multiple Bond Correlation). Look for a cross-peak between the anomeric proton of the non-reducing mannose residue (H1') and the C4 of the reducing mannose residue.
Table 2: Expected Chemical Shift Ranges for α-D-Man-[1->4]-α-D-Man-1->OMe
Atom
Residue
Expected ¹H Chemical Shift (ppm)
Expected ¹³C Chemical Shift (ppm)
H1
Reducing
~4.8 - 5.2
~100-102
H1'
Non-reducing
~4.8 - 5.2
~100-102
H2-H5
Both
~3.5 - 4.2 (highly overlapped)
~65-80
H6a, H6b
Both
~3.7 - 3.9
~61-63
OMe
-
~3.4
~55
Note: These are approximate ranges based on typical values for mannosides. Actual values can vary based on solvent and temperature. Specific data for α-D-Manp-(1→4)-α-D-Manp-OMe can be found in specialized literature.[4]
References
Pfeffer, P. E., et al. (1979). Deuterium Isotope Effect on Shifts of 13C Magnetic Resonance Signals of Sugars. Journal of the American Chemical Society. Available at: [Link]
Corzana, F., et al. (2004). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Chemical Reviews. Available at: [Link]
Hall, L. D., & Sanders, J. K. M. (1980). Novel Chemical Shift Changes of Carbohydrates Induced by Lanthanide Shift Reagents: Some Experimental Optimizations. Canadian Journal of Chemistry. Available at: [Link]
Imberty, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
Das, S., et al. (2025). UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions. Nature Communications. Available at: [Link]
Complex Carbohydrate Research Center, UGA. (n.d.). Techniques - 1D and 2D NMR. Available at: [Link]
Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]
Rundlöf, T., et al. (1992). Reducing the overlap problem in the proton NMR spectra of oligosaccharides by application of pseudo-four-dimensional homonuclear HOHAHA-HOHAHA-COSY. Glycobiology. Available at: [Link]
Xia, J., et al. (2014). An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. Bioinformatics. Available at: [Link]
Ruda, A., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. RSC Publishing. Available at: [Link]
Mata, J. F., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling. Available at: [Link]
Li, Y., et al. (2025). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. Available at: [Link]
Ardá, A., & Jiménez-Barbero, J. (2014). Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling. Methods in Molecular Biology. Available at: [Link]
Mata, J. F., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Kristin Persson. Available at: [Link]
Almond, A., et al. (2006). NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling. Carbohydrate Research. Available at: [Link]
Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Available at: [Link]
Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]
Smith, M. J., et al. (2023). Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER. Organic & Biomolecular Chemistry. Available at: [Link]
Gilbert, A., et al. (2010). Impact of the deuterium isotope effect on the accuracy of 13C NMR measurements of site-specific isotope ratios at natural abundance in glucose. Analytical and Bioanalytical Chemistry. Available at: [Link]
Kamerling, J. P., & Vliegenthart, J. F. G. (2006). Introduction to NMR Spectroscopy of Carbohydrates. ResearchGate. Available at: [Link]
Hollerton, J. (2020). How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. Available at: [Link]
Van der Sman, R. G. M., & Meinders, M. B. J. (2024). Correlation of T2 NMR with Tg/T and viscosity. Food Hydrocolloids. Available at: [Link]
Sievers, R. E. (1976). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Accounts of Chemical Research. Available at: [Link]
de Graaf, R. A., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience. Available at: [Link]
Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker. Available at: [Link]
Loganathan, K. (2014). Lanthanide shift reagents in nmr. Slideshare. Available at: [Link]
Abraham, R. J. (1978). NMR study of lanthanide shift reagents. Sheffield Hallam University Research Archive. Available at: [Link]
LibreTexts Chemistry. (2024). 23.1: NMR Shift Reagents. Available at: [Link]
University of Ottawa NMR Facility. (n.d.). Isotope shifts and other isotope effects. Available at: [Link]
Facey, G. (2008). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. Available at: [Link]
OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
JEOL USA. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL USA Column. Available at: [Link]
University of Wisconsin-Madison. (n.d.). 2D NMR: TOCSY and HSQC. Available at: [Link]
Almond, A., et al. (2006). NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling. ResearchGate. Available at: [Link]
NextSDS. (n.d.). ALPHA-D-MAN-[1->4]-ALPHA-D-MAN-1->OME — Chemical Substance Information. Available at: [Link]
Queen's University. (n.d.). Bio NMR spectroscopy. Available at: [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
overcoming solubility issues of alpha-D-Man-[1->4]-alpha-D-Man-1->OMe in organic solvents
Topic: Solubilization Strategies for α-D-Man-[1→4]-α-D-Man-1→OMe Welcome to the Technical Support Center. Working with unprotected disaccharides like methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside presents significa...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Solubilization Strategies for α-D-Man-[1→4]-α-D-Man-1→OMe
Welcome to the Technical Support Center. Working with unprotected disaccharides like methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside presents significant solubility challenges in organic synthesis and enzymatic functionalization. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome these barriers.
Diagnostic Decision Tree
Workflow for overcoming mannobioside solubility issues in organic solvents.
Troubleshooting FAQs
Q1: Why does my unprotected mannobioside immediately precipitate in dichloromethane (DCM) or ethyl acetate (EtOAc)?Causality & Mechanism: Unprotected carbohydrates possess a high density of hydroxyl (-OH) groups (seven in the case of this disaccharide), which form an extensive, rigid network of intermolecular hydrogen bonds. Solvents like DCM or EtOAc lack the hydrogen-bond acceptor capacity required to disrupt this crystalline lattice. Consequently, the solute-solute interactions remain thermodynamically far more favorable than solute-solvent interactions .
Solution: You must either switch to a polar aprotic solvent with strong hydrogen-bond acceptor properties (e.g., DMSO or DMF) or chemically mask the hydroxyl groups to increase the molecule's lipophilicity .
Q2: I need to perform an enzymatic acylation, but the enzyme denatures in DMSO. How can I dissolve the disaccharide in a non-polar organic solvent without killing the enzyme?Causality & Mechanism: Lipases and esterases often require non-polar environments to maintain their active conformation and favor esterification over hydrolysis. However, the unprotected mannobioside is completely insoluble in these media.
Solution: There are two primary workarounds:
Deep Eutectic Solvents (DES): Utilize a DES such as Choline Chloride:Urea (1:2 molar ratio). DES systems provide a highly polar, hydrogen-bonding environment that dissolves carbohydrates while maintaining enzyme stability and activity .
Enzyme Lyophilization with Salts: If a traditional organic solvent must be used, the enzyme can be lyophilized in the presence of simple salts (e.g., KCl) and the carbohydrate can be suspended as a fine dispersion. While heterogeneous, the salt-activated enzyme can still process the sparingly soluble sugar at the solid-liquid interface.
Q3: I need to use the mannobioside as a synthetic intermediate in a highly moisture-sensitive coupling reaction in DCM. What is the best approach?Causality & Mechanism: Direct dissolution in DMSO is incompatible with many moisture-sensitive or highly reactive electrophiles due to DMSO's own reactivity (e.g., Swern-type side reactions) and the difficulty of removing it post-reaction.
Solution: Employ a temporary, lipophilic protecting group strategy. Per-O-trimethylsilylation (TMS) is highly recommended. TMS ethers are rapidly installed, dramatically increase solubility in DCM/toluene, and can be orthogonally removed under mildly acidic conditions (e.g., Dowex resin in methanol) without affecting the anomeric methyl glycoside linkage .
*Based on monosaccharide analog (Methyl α-D-mannopyranoside) empirical data ; disaccharide limits may be marginally lower due to increased molecular weight and hydrogen-bonding potential.
Validated Experimental Protocols
Protocol A: Direct Solubilization in Anhydrous DMSO
Self-Validating Step: Visual clarity and NMR baseline check.
Drying: Dry the α-D-Man-[1→4]-α-D-Man-1→OMe under high vacuum over P₂O₅ for 24 hours to remove trace water.
Solvent Prep: Use fresh, anhydrous DMSO (stored over activated 3Å molecular sieves). Moisture contamination significantly reduces carbohydrate solubility .
Dissolution: Add 30-35 mg of the disaccharide per 1 mL of anhydrous DMSO.
Agitation: Sonicate the suspension at 30°C for 15 minutes until a completely clear solution is obtained.
Validation: Analyze a 50 µL aliquot via ¹H-NMR (in DMSO-d₆) to ensure no degradation or hydrolysis of the anomeric methyl group has occurred.
Protocol B: Per-O-Trimethylsilylation for DCM Compatibility
Self-Validating Step: TLC shift from baseline to high Rf.
Reaction: Suspend 1.0 mmol of the mannobioside in 5 mL of anhydrous pyridine.
Reagent Addition: Dropwise add 1.5 equivalents (per hydroxyl group, total ~10.5 mmol for 7 -OH groups) of chlorotrimethylsilane (TMSCl) and hexamethyldisilazane (HMDS) at 0°C.
Incubation: Stir at room temperature for 2 hours. The mixture will transition from a suspension to a clear solution as the lipophilic per-O-TMS derivative forms .
Workup: Concentrate under reduced pressure, co-evaporate with toluene (3 x 10 mL) to remove residual pyridine, and extract with hexanes.
Validation: Spot on silica TLC (Hexane:EtOAc 4:1). The unprotected sugar remains at the baseline, while the per-O-TMS product will migrate with an Rf ~0.8.
Protocol C: Preparation of DES (Choline Chloride:Urea) for Enzymatic Reactions
DES Formation: Mix solid choline chloride and urea in a 1:2 molar ratio in a sealed glass vial.
Heating: Heat the mixture at 80°C with magnetic stirring until a clear, homogeneous, colorless liquid is formed (typically 30-60 minutes) .
Cooling: Allow the DES to cool to the desired reaction temperature (e.g., 40-50°C).
Substrate Addition: Add the unprotected mannobioside (up to 50 mg/mL). Stir until completely dissolved.
Enzyme Addition: Add the immobilized lipase/esterase and the acyl donor (e.g., vinyl acetate) to initiate the reaction .
References
"Selective Acetylation of per-O-TMS-Protected Monosaccharides". PMC - NIH. Available at:[Link]
"Beechwood carbohydrates for enzymatic synthesis of sustainable glycolipids". PMC - NIH. Available at:[Link]
"Solvation of carbohydrates in five choline chloride-based deep eutectic solvents and the implication for cellulose solubility". Green Chemistry (RSC Publishing). Available at:[Link]
Reference Data & Comparative Studies
Validation
alpha-D-Man-[1->4]-alpha-D-Man-1->OMe as an analytical standard for mass spectrometry
The Definitive Guide to α -D-Man-[1 → 4]- α -D-Man-1 → OMe as an Analytical Standard in Mass Spectrometry Executive Summary In glycomics and the structural analysis of mannan-derived oligosaccharides, achieving absolute...
Author: BenchChem Technical Support Team. Date: April 2026
The Definitive Guide to
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe as an Analytical Standard in Mass Spectrometry
Executive Summary
In glycomics and the structural analysis of mannan-derived oligosaccharides, achieving absolute quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently bottlenecked by the dynamic nature of reducing sugars. Native disaccharides undergo mutarotation, leading to chromatographic peak splitting and diluted mass spectral signals[1].
This comparison guide evaluates the performance of
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe (1-O-methyl mannobiose) as a superior analytical standard. By locking the anomeric center with a methyl aglycone, this derivative provides a single, sharp chromatographic peak, making it an ideal internal standard for high-precision MS/MS workflows.
The Mechanistic Problem: Mutarotation in LC-MS
When analyzing native mannobiose (
α
-D-Man-[1
→
4]-D-Man) in aqueous or partially aqueous mobile phases, the free reducing end exists in a state of dynamic equilibrium[2]. The cyclic hemiacetal opens to an aldehyde intermediate and recloses to form either the
α
or
β
anomer.
The Analytical Consequence:
Because the
α
and
β
anomers possess different three-dimensional conformations and polarities, they interact differently with stationary phases—especially in Hydrophilic Interaction Liquid Chromatography (HILIC). This results in three critical failures for quantitative assays:
Peak Splitting: A single molecular species elutes as two distinct peaks (or a broad, unresolved hump), complicating algorithmic peak integration[1].
Signal Dilution: The ion current is distributed across multiple elution times, significantly raising the Limit of Detection (LOD) and Limit of Quantification (LOQ).
By synthesizing the 1-O-methyl derivative (
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe), the anomeric hydroxyl group is replaced by a methoxy group. This locks the reducing end exclusively in the
α
-configuration, entirely preventing mutarotation[3]. Methyl glycosides have long been recognized for their stability and utility as internal standards in quantitative mass spectrometry[4].
Mutarotation of native mannobiose vs. the locked anomeric center of the 1-OMe derivative.
Objective Comparison: 1-O-Methyl Mannobiose vs. Alternatives
To establish a robust quantitative assay, researchers typically choose between using native standards, chemical derivatization, or pre-synthesized locked standards. The table below objectively compares these approaches based on experimental performance metrics.
Causality behind the data: Chemical derivatization (like permethylation or procainamide tagging) successfully eliminates mutarotation[1][3]. However, these methods introduce reaction-dependent variability. If the derivatization efficiency is not 100%, absolute quantification is compromised.
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe bypasses this by providing a pre-locked, stable molecule that can be spiked directly into the raw sample matrix to track endogenous extraction recovery accurately.
As an Application Scientist, I recommend the following self-validating HILIC-MS/MS protocol. This workflow uses
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe as an internal standard (IS) to quantify endogenous mannobiose released from glycoproteins or microbial mannans.
System Suitability & Preparation
Standard Stock Solution: Reconstitute
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. Store at -20°C.
Matrix Spike-in (Self-Validation): Aliquot 50
μ
L of the biological matrix. Spike in 10
μ
L of a 1
μ
g/mL internal standard working solution prior to any enzymatic digestion or extraction.
Causality: Spiking before extraction ensures that any analyte loss during sample handling is proportionally reflected in the internal standard, allowing for true absolute quantification and recovery validation.
HILIC LC Separation
Column: Amide-bonded HILIC column (e.g., 1.7
μ
m, 2.1 x 100 mm).
Causality: Amide stationary phases provide superior retention and separation of polar, underivatized glycans compared to standard C18 columns[3].
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5).
Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile.
Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.
ESI-MS/MS Detection (Positive Ion Mode)
Ionization: Electrospray Ionization (ESI+). The standard will primarily form sodium adducts
[M+Na]+
at
m/z
379.1.
MRM Transitions:
Internal Standard (
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe):m/z
379.1
→m/z
217.1 (Cleavage of the glycosidic bond, yielding the methylated monosaccharide fragment).
Validation Check: Calculate the peak area ratio of the endogenous analyte to the internal standard. Plot against a multi-point calibration curve (0.99
R2
threshold).
Self-validating LC-MS/MS workflow utilizing 1-OMe mannobiose for absolute quantification.
Conclusion
For researchers conducting rigorous glycomic analysis, the choice of analytical standard dictates the integrity of the data. While native mannobiose suffers from chromatographic peak splitting due to mutarotation[1][2], and derivatization strategies introduce workflow variability[3],
α
-D-Man-[1
→
4]-
α
-D-Man-1
→
OMe offers a structurally locked, highly stable alternative. By integrating this 1-O-methyl derivative into a HILIC-MS/MS workflow, laboratories can achieve self-validating, absolute quantification with maximized signal-to-noise ratios.
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe Purity: A Comparative Guide to qNMR vs. Traditional Chromatography
The Analytical Challenge in Glycobiology
Methyl
α
-D-mannopyranosyl-(1
→
4)-
α
-D-mannopyranoside (
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe) is a critical disaccharide derivative used in the synthesis of complex glycans and the study of carbohydrate-binding proteins. Validating the absolute purity of such synthetic carbohydrates presents a fundamental analytical hurdle: they lack ultraviolet (UV) chromophores[1]. Consequently, traditional High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) is entirely ineffective[2].
Comparative Modalities: Why qNMR Outperforms Chromatography for Novel Carbohydrates
Historically, carbohydrate purity has been assessed using HPLC coupled with Evaporative Light Scattering Detection (ELSD), Refractive Index Detection (RID), or Charged Aerosol Detection (CAD)[3]. While these detectors bypass the need for chromophores, they suffer from a critical logical flaw when analyzing novel or rare compounds: they are relative methods.
To quantify a molecule via HPLC-ELSD, you must generate a calibration curve using a pre-existing, 100% pure reference standard of that exact same molecule. If you are synthesizing a novel mannose disaccharide, no such standard exists.
Quantitative Nuclear Magnetic Resonance (qNMR), however, is a primary ratio method [4]. It relies on the fundamental physical principle that the area under an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) producing that signal[1].
Analytical Modality
Detection Mechanism
Requires Identical Reference Standard?
Response Linearity
Destructive?
Best Use Case
1H-qNMR
Nuclear spin relaxation
No (Uses generic Internal Standard)
Strictly Linear
No
Absolute purity of novel/rare compounds
HPLC-ELSD
Light scattering of particles
Yes
Non-linear (Logarithmic)
Yes
Routine batch testing (if standard exists)
HPLC-RID
Refractive index changes
Yes
Linear (Narrow range)
No
Preparative scale monitoring
LC-MS
Ionization & m/z ratio
Yes (for quantitation)
Variable (Matrix effects)
Yes
Impurity identification & sequencing
Table 1: Comparison of analytical modalities for carbohydrate purity assessment.
Recent head-to-head comparisons of qNMR and HPLC-ELSD for carbohydrate analysis demonstrate that qNMR provides equivalent or superior precision without the need for analyte-specific standards[5]. Furthermore, qNMR inherently detects structurally unrelated organic impurities and residual solvents in a single run[6].
The qNMR Advantage: Causality and Self-Validation
The trustworthiness of qNMR stems from its self-validating nature. By co-dissolving the mannose disaccharide with a highly pure, structurally unrelated Internal Standard (IS), the system calibrates itself[7].
Causality of IS Selection: Maleic acid is chosen as the IS because it produces a sharp, distinct singlet at ~6.26 ppm in D₂O. The critical anomeric protons of
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe appear between 4.7 ppm and 5.3 ppm. This ensures zero signal overlap, a strict prerequisite for accurate integration[7],[8].
Causality of Gravimetry: The entire method's accuracy is anchored to the precision of the microbalance. Because the masses of the IS and the analyte are known with high precision, the molar ratio derived from the NMR integrals directly yields the absolute mass fraction (purity) of the analyte[9].
This protocol outlines a self-validating workflow for assessing the purity of
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe using 1H-qNMR.
Step 1: Gravimetric Sample Preparation
Use a calibrated microbalance (accuracy
±
0.01 mg).
Weigh approximately 10.00 mg of the disaccharide analyte into a clean glass vial.
Weigh approximately 2.00 mg of NIST-traceable Maleic Acid (Internal Standard, purity
≥
99.9%) into the same vial[4].
Add 600
μ
L of Deuterium Oxide (D₂O, 99.9% D) and vortex until fully dissolved. Transfer to a 5 mm NMR tube[9].
Step 2: T1 Relaxation Assessment
Causality: Protons take time to realign with the magnetic field after a radiofrequency pulse. If the next pulse occurs before full relaxation, the signal area will be artificially reduced.
Conduct an Inversion-Recovery experiment to determine the longitudinal relaxation time (
T1
) for both the maleic acid protons and the anomeric carbohydrate protons.
Step 3: 1H-NMR Acquisition
Instrument: 600 MHz NMR spectrometer.
Temperature: 298 K.
Inter-pulse Delay (D1): Set D1 to
≥
5
×T1
(typically 30-45 seconds for small molecules in D₂O) to ensure >99% signal recovery[9].
Scans (NS): Minimum 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Pulse Angle: 90° single pulse without carbon decoupling.
Step 4: Data Processing & Integration
Apply a 0.1 Hz line broadening (LB) function before Fourier transformation[9].
Perform rigorous manual phase correction and a 5th-order polynomial baseline correction. Poor baseline correction is the primary source of integration error.
Integrate the Maleic acid singlet (~6.26 ppm, 2 protons) and the anomeric proton of the reducing end mannose (~5.2 ppm, 1 proton).
Step 5: Purity Calculation
Calculate the absolute mass fraction (
Panalyte
) using the following equation:
(Where
I
= Integral area,
N
= Number of nuclei,
M
= Molar mass[Analyte = 356.32 g/mol ; Maleic acid = 116.07 g/mol ],
W
= Gravimetric weight, and
P
= Purity).
Experimental Data: qNMR vs. HPLC-ELSD
To demonstrate the efficacy of this protocol, three batches of synthesized
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe were analyzed using both qNMR and HPLC-ELSD.
High concordance. Primary impurity was unreacted monosaccharide, detected by both.
Batch C
88.4
±
0.6%
94.1
±
0.5%
Sample contained residual solvent (ethanol). ELSD evaporated the solvent prior to detection; qNMR detected and quantified it.
Table 2: Comparative purity data highlighting the "blind spots" of ELSD compared to the comprehensive mass-balance approach of qNMR.
Methodological Workflow
Workflow for qNMR purity validation of carbohydrate derivatives.
Conclusion
For the validation of complex, non-UV active carbohydrates like
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe, qNMR is not merely an alternative to chromatography; it is the metrological gold standard. By relying on fundamental physical constants rather than analyte-specific calibration curves, qNMR provides an authoritative, self-validating framework for absolute purity determination.
References
Source: mdpi.
Source: resolvemass.
Title: QNMR for Reference Material Preparation - Encyclopedia.
Source: nih.
Source: mdpi.
Title: Application Notes and Protocols for Quantitative NMR (qNMR) Purity ...
Title: qNMR Internal Standard Reference Data (ISRD)
The structural characterization of high-mannose glycans is a critical quality attribute (CQA) in the development of monoclonal antibodies and therapeutic fusion proteins. The synthetic disaccharide α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe (methyl
α
-D-mannopyranosyl-(1
→
4)-
α
-D-mannopyranoside) serves as an essential reference standard for elucidating mannose-mannose linkages. Because mass spectrometry alone cannot easily differentiate stereoisomers without orthogonal techniques, optimizing the LC-MS/MS fragmentation strategy is paramount.
This guide objectively compares three distinct analytical workflows—Native HILIC-MS/MS, Metal-Adduct CID, and Permethylated RP-LC-MS/MS—detailing the mechanistic causality behind their fragmentation spectra and providing a self-validating protocol for accurate linkage determination.
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), disaccharides fragment according to predictable pathways defined by the Domon and Costello nomenclature. However, the type of ions generated depends heavily on the sample's derivatization state and the ionizing adduct.
Native Analysis (Protonated
[M+H]+
): Underivatized disaccharides ionized with protons typically undergo rapid, low-energy neutral losses of water (
−18
Da). While this confirms the presence of hydroxyl groups, it often depletes the precursor ion before structurally informative cross-ring cleavages can occur.
Metal-Adduct MS/MS (
[M+Na]+
or
[M+Li]+
): Alkali metals coordinate tightly with the multiple hydroxyl groups of the mannose rings. During CID, the metal ion remains bound, altering the dissociation energetics. This suppresses uninformative water loss and forces the molecule to undergo higher-energy cross-ring cleavages (
A
and
X
ions), which are strictly required to pinpoint the
1→4
linkage position (1[1]).
Permethylation: Converting all free hydroxyls to methoxy groups (
−OCH3
) removes the mobile protons responsible for facile water loss. This not only increases hydrophobicity for Reversed-Phase LC but also directs fragmentation toward highly stable, predictable sequence ions (
B
and
Y
ions) and linkage-diagnostic cross-ring cleavages (2[2]).
Workflow Visualization
Fig 1: LC-MS/MS workflow comparing native and permethylated disaccharide characterization.
To confidently identify
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe, the mass spectrometer must be tuned to isolate the correct precursor and monitor for specific diagnostic ions. The tables below summarize the exact masses required for high-resolution mass spectrometry (HRMS) analysis.
Table 2: Diagnostic MS/MS Fragments for Native
[M+Na]+
(Precursor m/z 379.12)
Note: The presence of the
0,2A
ion is the definitive marker for a
1→4
linkage, distinguishing it from
1→6
or
1→2
isomers (3[3]).
Fragment Nomenclature
Structural Origin
Expected m/z
Causality / Significance
B1
Non-reducing Mannose + Na+
185.04
Confirms terminal hexose mass.
Y1
Reducing Methyl Mannoside + Na+
217.07
Confirms the presence of the 1-O-Methyl group on the reducing end.
0,2A2
Cross-ring cleavage of reducing ring
259.08
Critical Diagnostic Ion: Cleavage through C1-C2 and O-C5 bonds; only possible if the 4-position is occupied by the glycosidic bond.
To achieve reproducible separation of
α
-D-Man-(1
→
4)-
α
-D-Man-1
→
OMe from other potential positional isomers (e.g.,
1→3
or
1→6
linkages), a Hydrophilic Interaction Liquid Chromatography (HILIC) approach combined with sodium-adduct MS/MS is recommended (4[4]).
Step 1: System Suitability & Mobile Phase Preparation
Aqueous Phase (A): 50 mM Ammonium Formate in LC-MS grade
H2O
, adjusted to pH 4.4.
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Validation Check: Inject a blank to ensure baseline noise is
<103
counts and free of plasticizer contamination (e.g., m/z 391 or 413).
Gradient: Start at 80% B, hold for 2 mins. Ramp to 50% B over 15 mins. (The high initial organic concentration ensures the polar disaccharide is retained).
Flow Rate: 0.3 mL/min.
Step 3: Post-Column Sodium Infusion (The Causality Step)
To force the formation of the diagnostic
[M+Na]+
adduct (m/z 379.12) rather than the uninformative
[M+H]+
ion, tee-in a post-column infusion of 10 µM Sodium Acetate in 50/50 Methanol/Water at 5 µL/min prior to the ESI source.
Step 4: MS/MS Acquisition Parameters (HCD/CID)
Source: ESI Positive mode. Capillary voltage: 3.0 kV.
Collision Energy: Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%.
Validation Check: At NCE 20%, the precursor (m/z 379.12) should be the base peak. At NCE 30%, the
Y1
(m/z 217.07) and
0,2A2
(m/z 259.08) ions must appear. If only
−18
Da (m/z 361.11) is observed, the sodium adduction has failed, and the system is fragmenting the protonated species.
References
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications
Source: Taylor & Francis
URL:[Link]
Distinguishing α/β-linkages and linkage positions of disaccharides in galactooligosaccharides through mass fragmentation and liquid retention behaviour
Source: Food Chemistry (PubMed)
URL:[Link]
Ring-Size Memory of Galactose-Containing MS/MS Fragments: Application to the Detection of Galactofuranose in Oligosaccharides and Their Sequencing
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry
Source: Analyst (RSC Publishing)
URL:[Link]